N-(2-methoxyethyl)thian-3-amine hydrochloride
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)thian-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS.ClH/c1-10-5-4-9-8-3-2-6-11-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMJYKASDPEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCCSC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)thian-3-amine hydrochloride typically involves the reaction of thian-3-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)thian-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyethyl)thian-3-amine hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. The compound's structural features suggest it may interact with biological targets involved in cognitive function and neuroprotection.
Case Study: Neuroprotective Properties
A study highlighted in patent US20100221259A1 discusses the compound's potential as a nootropic agent, suggesting it may enhance cognitive functions and provide protective effects against neurodegeneration. The compound's ability to modulate neurotransmitter systems could be beneficial in treating conditions like Alzheimer's disease and other dementias .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Cosmetic Applications
The compound is also being explored for its applications in cosmetic formulations, particularly as a stabilizer or active ingredient in hair dye products due to its chemical stability and potential to enhance product performance .
Regulatory Insights
According to the ASEAN Cosmetic Directive, this compound is recognized for its safe use in cosmetic products, provided it meets specific regulatory standards .
Material Science
In material science, the unique properties of this compound allow it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer blends can improve tensile strength and thermal resistance, making it suitable for applications in packaging and automotive industries.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)thian-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table highlights structural analogs of N-(2-methoxyethyl)thian-3-amine hydrochloride, emphasizing differences in substituents and physicochemical properties:
Physicochemical and Functional Comparisons
- Solubility : The 2-methoxyethyl group in the target compound and its analogs improves water solubility compared to purely aromatic derivatives (e.g., N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine) .
- Metabolic Stability : The trifluoropropyl group in (2-methoxyethyl)(3,3,3-trifluoropropyl)amine hydrochloride may reduce oxidative metabolism, a feature absent in the thiane-based compound .
- Aromaticity vs.
Biological Activity
N-(2-methoxyethyl)thian-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₈H₁₈ClNOS and a molecular weight of approximately 211.76 g/mol. The compound features a thian (thiolane) ring structure, which contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxyethyl group enhances the compound's solubility and may alter its binding affinity to molecular targets, influencing various biochemical pathways. Although specific molecular targets for this compound are not fully characterized, it is believed that similar thian derivatives can modulate enzyme activity or receptor signaling.
Biological Activity Overview
The following table summarizes key aspects of the biological activity associated with this compound:
Case Studies and Research Findings
-
Cytotoxicity Evaluation :
In a study evaluating the cytotoxic effects of various thian derivatives, compounds similar to this compound demonstrated significant activity against T-cell malignancies, with IC50 values in the low micromolar range. This suggests that modifications to the thian structure can enhance cytotoxic properties against specific cancer types . -
Mechanistic Insights :
Research into related compounds has shown that thian derivatives can inhibit purine nucleoside phosphorylase (PNP), a target for cancer therapy. The strongest inhibitors reported exhibited IC50 values as low as 19 nM against human PNP, indicating that structural modifications could lead to potent therapeutic agents . -
Synthetic Applications :
This compound is also utilized as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential biological applications, making it valuable in medicinal chemistry research.
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyethyl)thian-3-amine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible route involves nucleophilic substitution of thian-3-amine with 2-methoxyethyl chloride in a polar aprotic solvent (e.g., dimethylsulfoxide) under basic conditions (e.g., sodium hydride) . Post-reaction, the product is purified via liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallized from ethanol-acetone mixtures. Reaction efficiency can be optimized by controlling stoichiometry (excess alkylating agent), temperature (323 K for 8 hours), and inert atmosphere to prevent oxidation .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- HPLC : Assess purity (≥98% threshold) using a C18 column with UV detection at 254 nm, as demonstrated for structurally related acetamide derivatives .
- NMR/IR : Confirm functional groups (e.g., methoxyethyl C-O stretch at ~1100 cm⁻¹) and amine proton environments (δ 2.5–3.5 ppm in H NMR) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H] ~222.7 for CHClNOS) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as recommended for hygroscopic amine hydrochlorides .
- Store at 2–8°C in airtight containers to prevent decomposition, as seen with related β-adrenergic agonists .
- Neutralize waste with dilute acetic acid before disposal to mitigate environmental hazards .
Advanced Research Questions
Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and DSC for phase transitions .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxyethyl vs. methylpiperazine) using in vitro assays (e.g., receptor binding) .
- Metabolite Profiling : Identify active/inactive metabolites via hepatocyte incubation and UPLC-QTOF-MS .
- Crystallography : Resolve 3D conformations to explain divergent activities, as done for naphthyridine derivatives .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate logP (~1.5), aqueous solubility (>20 mg/mL), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields and lipid bilayer models .
- Docking Studies : Map interactions with target receptors (e.g., adrenergic receptors) using AutoDock Vina and PDB structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
